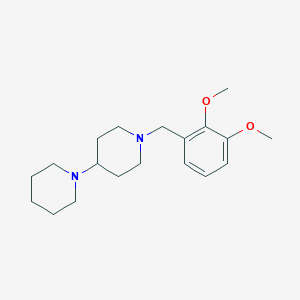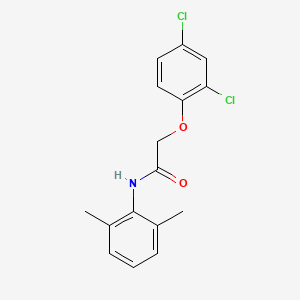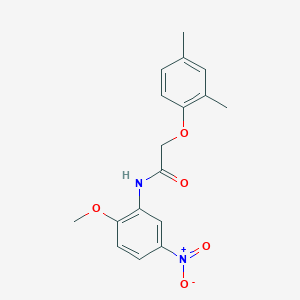![molecular formula C20H29NO4 B5690528 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690528.png)
9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol increases the levels of endocannabinoids in the body, which leads to the activation of cannabinoid receptors. This activation results in various physiological effects, including pain relief, reduced anxiety, and improved mood.
Biochemical and Physiological Effects:
9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood and anxiety, and enhance memory and learning. 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid levels. This specificity also reduces the potential for off-target effects. However, 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has a short half-life and requires multiple doses for sustained effects. Additionally, 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol research. One area of interest is the potential use of 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol in the treatment of addiction. 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to reduce drug-seeking behavior in animal models of addiction, which suggests that it may be useful in the treatment of substance use disorders. Another area of interest is the use of 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol in combination with other drugs to enhance their therapeutic effects. Finally, there is a need for the development of more potent and selective FAAH inhibitors to improve the efficacy and specificity of 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol.
Méthodes De Synthèse
The synthesis of 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol involves a multistep process that starts with the reaction of 4-methoxybenzyl chloride with 4-pentenoic acid to form 4-(4-methoxyphenyl)butenoic acid. This is then converted to the corresponding acid chloride, which is reacted with 1-oxa-9-azaspiro[5.5]undecane-5-ol to yield 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol.
Applications De Recherche Scientifique
9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, pain, and addiction. It has been shown to increase the levels of endocannabinoids, which are natural compounds that regulate various physiological processes in the body. Endocannabinoids are also involved in the regulation of mood, appetite, pain, and sleep.
Propriétés
IUPAC Name |
1-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-4-(4-methoxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-24-17-9-7-16(8-10-17)4-2-6-19(23)21-13-11-20(12-14-21)18(22)5-3-15-25-20/h7-10,18,22H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAQIODKKVBABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)N2CCC3(CC2)C(CCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(4-Methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)
![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)

![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)
![3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)

![3-{5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}-N-isopropylpropanamide](/img/structure/B5690509.png)
![2-allyl-9-[6-(1-hydroxyethyl)-2-pyridinyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690515.png)
![7-methoxy-3-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5690518.png)


![N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690531.png)
![4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5690532.png)
![9-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690536.png)